Diisononyl dodecanedioate
Description
Structure
2D Structure
Properties
CAS No. |
63003-34-9 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
bis(7-methyloctyl) dodecanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChI Key |
NEBPEJORTDXDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Diisononyl Dodecanedioate
Esterification Pathways for Dodecanedioate (B1236620) Diesters
The principal route for synthesizing diisononyl dodecanedioate is the direct esterification of dodecanedioic acid with isononyl alcohol. This transformation is most commonly accomplished via the Fischer esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Acid-Catalyzed Fischer Esterification: Reaction Mechanisms and Kinetics
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.comathabascau.ca The mechanism for the formation of this compound involves the protonation of one of the carboxylic acid groups of dodecanedioic acid by a strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isononyl alcohol. organic-chemistry.org
The reaction proceeds through a series of equilibrium steps:
Protonation of the carbonyl oxygen: The catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, activating the carbonyl group. masterorganicchemistry.com
Nucleophilic attack: The isononyl alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). byjus.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. byjus.com
This entire sequence is then repeated at the second carboxylic acid group of the dodecanedioic acid molecule to form the final diester, this compound.
Reactant Stoichiometry and Purity Considerations: Dodecanedioic Acid and Branched Alcohols (e.g., Isononyl Alcohol)
The stoichiometry of the reactants plays a critical role in maximizing the yield of this compound. According to Le Châtelier's principle, using an excess of one reactant can drive the reversible Fischer esterification towards the product side. chemistrysteps.com In industrial settings, a molar excess of the alcohol (isononyl alcohol) is often employed to ensure the complete conversion of the more valuable dodecanedioic acid. byjus.com A molar ratio of alcohol to dicarboxylic acid of 2.5:1 has been shown to be effective in similar syntheses. researchgate.net
The purity of the reactants, dodecanedioic acid and isononyl alcohol, is paramount for obtaining a high-purity final product and preventing side reactions. Impurities in the dodecanedioic acid, such as other dicarboxylic acids, can lead to the formation of undesired diester byproducts. Similarly, the term "isononyl alcohol" refers to a mixture of C9 branched-chain isomers. The specific isomeric composition can influence the physical properties of the resulting this compound. Water is a significant impurity as it can shift the reaction equilibrium back towards the reactants, thereby reducing the yield. Therefore, reactants should be as anhydrous as possible.
Catalytic Systems and Their Efficacy (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
The choice of acid catalyst is crucial for an efficient esterification process. Strong Brønsted acids are commonly used to accelerate the reaction. organic-chemistry.org
Sulfuric Acid (H₂SO₄): A conventional and highly effective catalyst for Fischer esterification. masterorganicchemistry.com It is a strong acid and also acts as a dehydrating agent, which helps to remove the water byproduct and drive the reaction forward. athabascau.ca Studies on the synthesis of similar dicarboxylate esters from dodecanedioic acid have successfully utilized sulfuric acid, achieving high yields of 88–98%. researchgate.net
p-Toluenesulfonic Acid (p-TSA): An organic solid acid that is often preferred over sulfuric acid. It is less corrosive and produces fewer charring and oxidation side products. stackexchange.com Being a solid, it is easier to handle, and its better solubility in organic solvents can lead to a more homogeneous reaction mixture. stackexchange.comajgreenchem.com While both are effective, p-TSA is sometimes considered a milder and more selective catalyst.
The efficacy of these catalysts is compared based on factors like reaction rate, yield, and selectivity. The selection often depends on the specific reaction scale, equipment, and desired product purity.
| Catalyst | Typical Concentration | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-3% (by weight of reactants) | High catalytic activity, acts as a dehydrating agent, low cost. | Highly corrosive, can cause charring and side reactions. ajgreenchem.com |
| p-Toluenesulfonic Acid (p-TSA) | 1-3% (by weight of reactants) | Solid (easy to handle), less corrosive, fewer side reactions, good solubility in organic solvents. stackexchange.com | Higher cost compared to sulfuric acid. |
Optimization of Reaction Conditions and Process Parameters
To maximize the yield and selectivity of this compound, careful control and optimization of reaction conditions are essential.
Temperature, Pressure, and Reaction Duration Effects on Yield and Selectivity
The rate of esterification is significantly influenced by temperature. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol to form ethers or alkenes, and thermal degradation of the reactants or products. For the synthesis of similar large diesters, reaction temperatures are typically maintained in the range of 120°C to 220°C. researchgate.netcnchemshop.com
The reaction is often carried out at atmospheric pressure. Applying a vacuum can be useful during the later stages of the reaction to facilitate the removal of water and other volatile components, thereby pushing the equilibrium towards the product.
Reaction duration is another critical parameter. The reaction is monitored over time until the desired level of conversion is achieved, often determined by measuring the acid number of the reaction mixture. A typical reaction time for the esterification of dicarboxylic acids can be several hours. researchgate.net For instance, the synthesis of di(2-butyloctyl) dodecanedioate reached optimal conversion after 4 hours at 120°C. researchgate.net
| Parameter | Typical Range | Effect on Yield and Selectivity |
| Temperature | 120 - 220 °C | Higher temperature increases reaction rate but may lead to side reactions and reduced selectivity if too high. cnchemshop.com |
| Pressure | Atmospheric / Vacuum | Atmospheric pressure is common. Vacuum can be applied to remove water and drive the reaction to completion. |
| Reaction Duration | 2 - 8 hours | Yield increases with time until equilibrium is reached. Prolonged duration at high temperatures can cause degradation. researchgate.netcnchemshop.com |
Solvent Selection and Azeotropic Distillation Techniques (e.g., Dean-Stark Method)
While the esterification can be performed without a solvent, using an inert, water-immiscible solvent like toluene or xylene offers significant advantages. ajgreenchem.com The solvent acts as a medium for the reaction and, more importantly, facilitates the removal of the water byproduct through azeotropic distillation. organic-chemistry.org
The Dean-Stark apparatus is a classic and effective method used for this purpose. The solvent (e.g., toluene) forms a minimum-boiling azeotrope with the water produced during the reaction. This azeotrope boils out of the reaction mixture at a temperature lower than the boiling point of any of the individual components. The vapor condenses in the side arm of the Dean-Stark trap. As the condensate cools, the water, being denser than and immiscible with toluene, separates and collects at the bottom of the trap, while the toluene overflows and returns to the reaction flask. ajgreenchem.com This continuous removal of water is a powerful technique to drive the equilibrium to the product side, resulting in significantly higher yields of the desired diester. organic-chemistry.org
Purification Techniques and Yield Maximization Strategies
The efficient synthesis of this compound, a long-chain diester, relies on effective purification techniques to achieve high purity and strategies to maximize the reaction yield. The primary synthesis route involves the esterification of dodecanedioic acid with isononyl alcohol. This reaction is typically reversible, necessitating specific strategies to drive the equilibrium towards the formation of the desired diester product.
Purification Techniques
Following the esterification reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials (dodecanedioic acid and isononyl alcohol), the catalyst, and potentially by-products. The purification process is crucial to remove these impurities and obtain a product with the desired specifications. Common purification techniques for esters like this compound include neutralization, washing, separation, and distillation.
Neutralization and Washing: The esterification reaction is often catalyzed by an acid, such as sulfuric acid. The first step in purification is to neutralize the acidic catalyst and any remaining unreacted dodecanedioic acid. stackexchange.com This is typically achieved by washing the crude product with a weak base, such as an aqueous solution of sodium carbonate or sodium hydroxide (B78521). stackexchange.com This converts the acidic impurities into their corresponding salts, which are soluble in water. Subsequently, the organic layer containing the ester is washed with water to remove these salts and other water-soluble impurities.
Separation: After washing, the mixture forms two distinct layers: an organic layer containing the this compound and an aqueous layer containing the neutralized catalyst and other water-soluble impurities. These layers are then separated using a separating funnel. stackexchange.com
Distillation: To achieve a high degree of purity, the isolated organic layer is often subjected to distillation. stackexchange.com This technique separates components based on differences in their boiling points. Unreacted isononyl alcohol, having a lower boiling point than this compound, can be removed through this process. For high-boiling esters, vacuum distillation is often employed to lower the boiling points and prevent thermal decomposition of the product.
Chromatography: For achieving very high purity, particularly in laboratory-scale synthesis, chromatographic techniques can be employed. High-speed counter-current chromatography has been shown to be effective for the purification of long-chain fatty acid esters. nih.gov Adsorbents like activated carbon or silica gel can also be used to remove specific impurities.
A study on the purification of various long-chain diacylglycerols demonstrated the effectiveness of different purification techniques. The results, summarized in the table below, highlight the varying levels of purity that can be achieved.
| Purification Technique | Purity of Diacylglycerols Achieved (%) |
| Molecular Distillation (MD) | 58-79 |
| Deodorization (DO) | 39-59 |
| Silica Gel Column Chromatography (SGCC) | 96-99 |
This table illustrates the purity levels of long-chain diacylglycerols obtained using different purification methods, providing a reference for the potential efficacy of these techniques for similar long-chain diesters like this compound.
Yield Maximization Strategies
Maximizing the yield of this compound is a key objective in its synthesis. The reversible nature of the Fischer esterification reaction means that strategies must be employed to shift the reaction equilibrium to favor the formation of the ester.
Use of Excess Reactant: One common strategy to increase the yield is to use a large excess of one of the reactants. masterorganicchemistry.com In the synthesis of this compound, using an excess of isononyl alcohol can drive the reaction forward, leading to a higher conversion of dodecanedioic acid into the desired diester.
Removal of Water: Water is a by-product of the esterification reaction. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the product side, thereby increasing the yield of the ester. stackexchange.com This can be achieved in several ways:
Dehydrating Agent: A strong dehydrating agent, such as concentrated sulfuric acid, which also acts as a catalyst, can be used to absorb the water produced during the reaction. stackexchange.com
Azeotropic Distillation: In a laboratory or industrial setting, a Dean-Stark apparatus can be used to continuously remove water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.
Catalysis: The use of a catalyst is essential to increase the rate of the esterification reaction. While strong Brønsted acids like sulfuric acid are common, other catalysts can also be employed. The choice of catalyst can influence the reaction conditions and the subsequent purification steps.
Reaction Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, the temperature must be carefully controlled to avoid side reactions or degradation of the reactants and products.
A research study on the synthesis of various diesters, including one derived from dodecanedioic acid, reported a yield of 85%. nih.gov The study confirmed the absence of unreacted alcohol and acid impurities in the final product through Fourier-transform infrared spectroscopy (FTIR), indicating a successful purification process. nih.gov
The following table summarizes the key strategies for maximizing the yield of this compound:
| Strategy | Principle | Method of Implementation |
| Use of Excess Reactant | Shifts the reaction equilibrium towards the products (Le Chatelier's Principle). | Employing a stoichiometric excess of isononyl alcohol. |
| Removal of Water | Shifts the reaction equilibrium towards the products by removing a by-product. | Using a dehydrating agent (e.g., concentrated H₂SO₄) or azeotropic distillation (e.g., Dean-Stark apparatus). |
| Catalysis | Increases the rate of reaction to reach equilibrium faster. | Addition of a suitable catalyst, such as a strong acid. |
| Temperature Control | Optimizes the reaction rate while minimizing side reactions. | Maintaining an optimal reaction temperature through controlled heating. |
This table outlines the primary strategies and their underlying principles for maximizing the yield in the synthesis of this compound.
Mechanistic Studies of Chemical Transformations Involving Diisononyl Dodecanedioate
Hydrolytic Degradation Mechanisms of Dodecanedioate (B1236620) Esters
The hydrolytic degradation of dodecanedioate esters, such as diisononyl dodecanedioate, involves the cleavage of the ester bonds in the presence of water. This reaction, technically a nucleophilic acyl substitution, splits the ester back into its constituent alcohol and carboxylic acid components—in this case, isononyl alcohol and dodecanedioic acid. chemguide.co.ukucalgary.ca The process can be catalyzed by either an acid or a base.
The reaction with pure water is typically very slow and often impractical. chemguide.co.uk In the presence of a dilute acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This activation allows a weak nucleophile, like water, to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the alcohol moiety is eliminated, and deprotonation yields the final products: dodecanedioic acid and isononyl alcohol. This acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.ukucalgary.ca
Alkaline hydrolysis, also known as saponification, is generally a more efficient method for cleaving ester bonds. masterorganicchemistry.com In this process, a hydroxide (B78521) ion (from a base like sodium hydroxide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, eliminating the isononoxide anion (RO⁻) as the leaving group. A rapid acid-base reaction follows, where the departing alkoxide deprotonates the newly formed carboxylic acid. This final step is effectively irreversible and drives the reaction to completion, yielding a carboxylate salt (e.g., sodium dodecanedioate) and isononyl alcohol. masterorganicchemistry.com
The rate of hydrolysis can be influenced by steric effects of the ester's alkoxy group. amelica.org The degradation process is critical as it can be initiated by the absorption of water moisture, leading to changes in the material's properties and the release of degradation products into the environment. unizar.esmdpi.com In polymeric systems, this hydrolysis can be autocatalyzed by the increasing number of carboxyl end groups, which lowers the local pH and accelerates further degradation. mdpi.comnih.gov
Oxidative Stability and Reaction Pathways
The oxidative degradation of this compound, particularly at elevated temperatures, typically proceeds through an auto-oxidation mechanism. This process involves a free-radical chain reaction that degrades the organic compound.
Auto-oxidation is a process of oxidation by atmospheric oxygen that occurs without flame or spark. wikipedia.org The mechanism is generally described by a three-stage free-radical chain reaction:
Initiation: The process begins with the formation of free radicals. This can be triggered by heat, light, or the presence of impurities. A hydrogen atom is abstracted from the ester molecule, particularly from a susceptible C-H bond (like those on tertiary carbons in the isononyl group), to form a carbon-centered alkyl radical (R•). wikipedia.orgresearchgate.net
Termination: The chain reaction is terminated when free radicals combine to form stable, non-radical products. This can occur through the reaction of two alkyl radicals, two peroxy radicals, or an alkyl and a peroxy radical. wikipedia.org
This oxidative process leads to the formation of various degradation products, including ketones, aldehydes, and shorter-chain carboxylic acids, which can alter the physical and chemical properties of the material in which the plasticizer is used.
The molecular structure of a plasticizer plays a crucial role in determining its oxidative stability and the kinetics of its degradation. For this compound, key structural features include the long, linear C12 dicarboxylic acid backbone and the branched nine-carbon isononyl alcohol groups.
The presence of branching in the alkyl chains generally affects oxidative stability. The tertiary carbon atoms at the branch points in the isononyl groups are more susceptible to hydrogen abstraction, which can initiate the auto-oxidation process. specialchem.com However, the increased bulkiness of branched chains can sometimes hinder the propagation of radical reactions. scirp.org Studies on similar diester lubricants have shown that branching in the alcohol moiety can lead to excellent low-temperature properties but may have a slightly negative effect on the flash point and oxidative stability compared to linear analogues. researchgate.net
Table 1: Influence of Molecular Structure on Oxidative Stability of Diester Plasticizers
| Structural Feature | Influence on Oxidative Stability | Rationale | Reference |
|---|---|---|---|
| Alcohol Chain Branching (e.g., isononyl vs. n-nonyl) | Generally decreases stability | Tertiary C-H bonds at branch points are weaker and more susceptible to radical abstraction, facilitating initiation of auto-oxidation. | specialchem.commcgill.ca |
| Alcohol Chain Length | Generally increases stability | Higher molecular weight leads to lower volatility and can improve thermal stability. | scirp.org |
| Dicarboxylic Acid Chain Length (e.g., dodecanedioate vs. adipate) | Increases stability | Longer chains increase molecular weight and can improve thermal and oxidative stability. | researchgate.net |
Biotransformation and Enzymatic Cleavage Pathways
This compound can be broken down by biological systems, primarily through the action of enzymes that target its ester linkages. Once hydrolyzed, the resulting precursor molecules enter established metabolic pathways.
The primary step in the biotransformation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by a class of enzymes known as esterases (a type of hydrolase). nih.govresearchgate.net These enzymes are widespread in microorganisms like bacteria and fungi. researchgate.netcanada.ca
The process mirrors chemical hydrolysis but occurs under biological conditions. Esterases cleave the ester linkages, releasing the parent dicarboxylic acid (dodecanedioic acid) and the alcohol (isononyl alcohol). nih.gov Studies on other diester plasticizers, such as phthalates, show that this enzymatic degradation can proceed in a stepwise manner. nih.gov Type I enzymes may hydrolyze only one ester bond to form a monoester intermediate (e.g., monoisononyl dodecanedioate), while Type III enzymes can hydrolyze both diester bonds. nih.gov For instance, research on the biotransformation of diisononyl phthalate (B1215562) (DINP) in black soldier fly larvae demonstrated its conversion to the primary metabolite monoisononyl phthalate (MINP), confirming esterase activity. uantwerpen.be The efficiency of this enzymatic hydrolysis can be influenced by the substrate specificity of the particular esterase and the molecular structure of the diester. nih.govresearchgate.net
Table 2: Examples of Esterases Involved in Diester Degradation
| Enzyme Source Organism | Enzyme Type | Substrate Example | Reference |
|---|---|---|---|
| Bacillus subtilis | Esterase | Dibutyl Phthalate (DBP) | nih.govresearchgate.net |
| Geobacillus sp. | Thermoalkaliphilic Esterase | Dibutyl Phthalate (DBP), Diethylhexyl Phthalate (DEHP) | nih.govresearchgate.net |
| Rhodococcus rhodochrous | Esterase | General di-ester plasticizers | canada.ca |
| Acinetobacter sp. | PAE Hydrolase | Phthalic Acid Esters (PAEs) | researchgate.net |
Once dodecanedioic acid is released through hydrolysis, it can be further metabolized by the body. While mitochondrial β-oxidation is the primary pathway for most fatty acids, dicarboxylic acids are primarily metabolized via a sequence involving ω-oxidation followed by peroxisomal β-oxidation. portlandpress.comnih.gov
ω-Oxidation (Omega-Oxidation): This pathway occurs mainly in the endoplasmic reticulum of liver and kidney cells. allen.inpsiberg.com It acts on fatty acids to create dicarboxylic acids. In the context of metabolizing pre-existing dodecanedioic acid, this pathway is more relevant to the initial formation of dicarboxylic acids from monocarboxylic acids. However, the enzymes of this pathway are key. The process involves a series of enzymatic steps:
Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid. allen.in
Dehydrogenation: The hydroxyl group is oxidized first to an aldehyde and then to a carboxylic acid group by alcohol and aldehyde dehydrogenases, respectively, yielding a dicarboxylic acid. allen.inresearchgate.net
β-Oxidation of Dicarboxylic Acids: The resulting dodecanedioic acid is then transported into peroxisomes for degradation via β-oxidation. nih.govresearchgate.net This pathway is an important alternative when mitochondrial fatty acid oxidation is impaired or overloaded. nih.gov In the peroxisome, the dicarboxylic acid undergoes a cyclical process where it is shortened by two carbon units at a time, starting from either carboxyl end. nih.gov Each cycle generates acetyl-CoA and a chain-shortened dicarboxylic acid. For example, the β-oxidation of dodecanedioic acid (a C12 dicarboxylic acid) would yield shorter dicarboxylic acids like sebacic acid (C10), suberic acid (C8), and adipic acid (C6). nih.gov These shorter-chain dicarboxylic acids can then enter mitochondria for further metabolism, with some products like succinyl-CoA entering the Krebs cycle for energy production. mdpi.com
Table 3: Key Enzymes in the Metabolism of Dicarboxylic Acids
| Pathway | Key Enzyme/Enzyme System | Function | Reference |
|---|---|---|---|
| ω-Oxidation (in Endoplasmic Reticulum) | Cytochrome P450 Monooxygenase (CYP4A/CYP4F families) | Hydroxylates the terminal methyl (ω) carbon of a fatty acid. | nih.govallen.inresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Oxidizes the ω-hydroxy group to an aldehyde. | researchgate.net | |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde group to a carboxyl group, forming a dicarboxylic acid. | researchgate.net | |
| Peroxisomal β-Oxidation | Acyl-CoA Oxidase (ACOX) | Catalyzes the first step of β-oxidation, introducing a double bond. | nih.govresearchgate.net |
| Multifunctional Enzyme (MFE) | Performs the second and third steps (hydration and dehydrogenation). | researchgate.net | |
| β-Ketoacyl-CoA Thiolase (POT1) | Cleaves the molecule to release acetyl-CoA and a chain-shortened acyl-CoA. | researchgate.net |
Advanced Analytical Techniques for Structural Elucidation and Quantification
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of DINDD by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the functional groups present and the specific arrangement of atoms within the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in Diisononyl Dodecanedioate (B1236620). By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular "fingerprint." The FT-IR spectrum of DINDD is defined by the vibrations of its constituent bonds, primarily the ester group and the long aliphatic chains.
Key characteristic absorption bands expected in the FT-IR spectrum of Diisononyl Dodecanedioate include:
C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds within the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the isononyl and dodecanedioate alkyl chains. upi.edu
C=O Stretching: A prominent and sharp absorption peak, typically appearing in the 1735-1750 cm⁻¹ region, is the most identifiable feature of the ester functional group's carbonyl (C=O) stretch. libretexts.org This strong band confirms the presence of the ester linkages.
C-O Stretching: The spectrum will also exhibit strong C-O stretching vibrations associated with the ester group, typically found in the 1000-1300 cm⁻¹ region. researchgate.net
C-H Bending: Bending vibrations for the methylene and methyl groups appear in the fingerprint region, around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.net
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the completeness of the esterification reaction, indicating no residual hydroxyl (-OH) groups from the isononyl alcohol reactant. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |
| C-O (Ester) | Stretching | 1000 - 1300 | Strong |
| -CH₂- / -CH₃ | Bending | 1375 - 1465 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For DINDD, a diester of dodecanedioic acid and isononyl alcohol, the spectrum would show characteristic signals for both components. netlify.app
Ester-adjacent Methylene Protons (-O-CH₂-): The protons on the carbons directly attached to the ester oxygen atoms are the most deshielded and would appear downfield, typically in the range of δ 4.0-4.2 ppm.
Alkyl Chain Protons (-CH₂-, -CH-): The numerous protons within the long aliphatic backbone of the dodecanedioate and the branched isononyl chains would produce a complex set of overlapping signals in the upfield region, generally between δ 1.2-1.6 ppm. chemicalbook.com
α-Methylene Protons (-CH₂-C=O): The protons on the carbons alpha to the carbonyl groups would appear at approximately δ 2.2-2.4 ppm.
Methyl Protons (-CH₃): The terminal methyl groups of the isononyl chains would produce signals in the most upfield region of the spectrum, typically around δ 0.8-0.9 ppm.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon would be the most downfield signal, expected in the range of δ 170-175 ppm.
Ester-adjacent Carbon (-O-CH₂-): The carbon atom of the isononyl group bonded to the ester oxygen would appear around δ 60-65 ppm.
Alkyl Chain Carbons (-CH₂-, -CH-): The carbons of the long dodecanedioate chain and the isononyl groups would resonate in the upfield region, typically between δ 20-40 ppm.
Methyl Carbons (-CH₃): The terminal methyl carbons of the isononyl groups would be the most upfield signals, generally found around δ 10-15 ppm.
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -O-CH₂- (from isononyl) | 4.0 - 4.2 |
| ¹H | -CH₂-C=O (from dodecanedioate) | 2.2 - 2.4 |
| ¹H | Alkyl Chain (-CH₂-, -CH-) | 1.2 - 1.6 |
| ¹H | Terminal -CH₃ (from isononyl) | 0.8 - 0.9 |
| ¹³C | C=O (Ester) | 170 - 175 |
| ¹³C | -O-CH₂- (from isononyl) | 60 - 65 |
| ¹³C | Alkyl Chain (-CH₂-, -CH-) | 20 - 40 |
| ¹³C | Terminal -CH₃ (from isononyl) | 10 - 15 |
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for assessing the purity of DINDD and for separating and identifying related substances, such as isomers, residual starting materials, or degradation products.
Gas Chromatography (GC) is a primary technique for determining the purity of this compound. The method separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. birchbiotech.com For a high-boiling point compound like DINDD, a high-temperature stable column (e.g., a polysiloxane-based phase) and an appropriate temperature program are required. nih.gov
When analyzing DINDD, it is important to note that commercial "isononyl" alcohol is a mixture of branched C9 isomers. Consequently, DINDD is not a single compound but a mixture of isomers. A high-resolution GC analysis would therefore be expected to show a cluster of closely eluting peaks rather than a single sharp peak. restek.com The total area of this peak cluster relative to the total area of all peaks in the chromatogram is used to calculate the purity of the substance. birchbiotech.com GC can also be used to quantify residual starting materials, such as isononyl alcohol and dodecanedioic acid (if derivatized to be volatile), or other synthesis-related impurities.
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are vital for the structural identification of unknown compounds, such as degradation products or metabolites of DINDD. restek.com In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, generating a mass spectrum that serves as a unique fingerprint for identification.
This technique would be employed to analyze DINDD samples that have been subjected to forced degradation conditions (e.g., high temperature, UV light, or oxidative stress). Potential degradation pathways for an aliphatic ester like DINDD include hydrolysis and thermal decomposition. nih.govresearchgate.net
Hydrolysis Products: GC-MS could identify the formation of the starting materials, isononyl alcohol and dodecanedioic acid, if the ester linkages are cleaved.
Thermal/Oxidative Products: At higher temperatures, cleavage of the C-C bonds in the alkyl chains could occur, leading to the formation of a variety of smaller, volatile aldehydes, ketones, and carboxylic acids. nih.gov
By comparing the mass spectra of the unknown peaks to spectral libraries (like NIST) or by interpreting the fragmentation patterns, the identity of these degradation products can be determined.
Thermal Analysis Methods for Performance Evaluation
Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. For a plasticizer like DINDD, these methods are critical for evaluating its thermal stability and performance characteristics, such as its effective temperature range. xrfscientific.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This provides crucial data on the thermal stability and volatilization temperature of DINDD. The TGA thermogram for DINDD would show a stable baseline at lower temperatures, followed by a sharp drop in mass as the compound begins to volatilize or decompose. nih.govredalyc.org The onset temperature of this mass loss is a key indicator of its thermal stability and is an important parameter for its use in polymer processing, which often occurs at elevated temperatures. xrfscientific.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to determine thermal transitions. hu-berlin.de For DINDD, DSC is used to identify its glass transition temperature (Tg), a characteristic temperature where an amorphous solid transitions from a rigid state to a more flexible, rubbery state. fraunhofer.deresearchgate.net A low Tg is a desirable property for a plasticizer, as it indicates the temperature at which it can impart flexibility to a polymer. DSC can also detect melting and crystallization events if the material is semi-crystalline. researchgate.net
| Technique | Parameter Measured | Information Obtained for DINDD |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Volatilization/decomposition temperature, thermal stability |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc) |
Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the thermal properties of materials, including their thermal stability and phase transitions. nih.govcuni.cz
During a DSC experiment, the sample and an inert reference are heated or cooled at a constant rate. nih.gov The instrument records the heat flow to each. When the sample undergoes a thermal event, such as melting or crystallization, there is a change in the heat flow relative to the reference, which is detected as a peak in the DSC thermogram. wikipedia.orglinseis.com Endothermic events, like melting, result in an increase in heat flow to the sample, while exothermic events, such as crystallization, lead to a decrease. cuni.cz
The thermal stability of a compound can be assessed by observing the temperature at which decomposition occurs, typically seen as a significant endothermic or exothermic event. malvernpanalytical.com Phase transitions, such as solid-solid transitions or melting, are also clearly identifiable. nih.gov The temperature at the peak of a melting endotherm is the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔH), which is the energy required to melt the substance. nih.govmalvernpanalytical.com
While specific DSC data for this compound is not available, the table below illustrates the type of data that would be generated, using representative data from similar long-chain diesters.
Interactive Data Table: Thermal Properties of Representative Long-Chain Diesters This table is for illustrative purposes and does not represent data for this compound.
| Compound Name | Melting Temperature (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Ditetradecyl adipate (B1204190) | 44 | 142.4 |
| Dioctadecyl adipate | 60 | 186.2 |
Advanced Interaction and Binding Studies
Understanding how a compound interacts with other molecules is crucial for many applications. Advanced techniques like Isothermal Titration Calorimetry and X-ray Diffraction provide detailed insights into these interactions at a thermodynamic and structural level.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Interactions
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to quantify the thermodynamic parameters of binding interactions in solution. wikipedia.orgnih.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. numberanalytics.comharvard.edu A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.gov
In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of another molecule (the macromolecule) in a sample cell at a constant temperature. numberanalytics.com The heat change associated with each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. numberanalytics.com The resulting binding isotherm can be analyzed to extract the thermodynamic parameters. nih.gov
For this compound, ITC could be employed to study its interaction with various substrates or binding partners. The data obtained would provide a complete thermodynamic profile of the binding event, revealing the forces that drive the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.
Key Thermodynamic Parameters Determined by ITC:
Binding Affinity (K_a): Measures the strength of the interaction.
Enthalpy Change (ΔH): Indicates the heat released or absorbed upon binding.
Entropy Change (ΔS): Reflects the change in disorder of the system upon binding.
Stoichiometry (n): Determines the number of ligand molecules that bind to one macromolecule.
X-ray Diffraction (XRD) for Structural Motif Analysis in Compound Complexes
X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. nih.gov When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. libretexts.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined. nih.gov
Furthermore, XRD analysis would uncover the structural motifs of the interaction, showing how this compound packs in the crystal lattice and the specific non-covalent interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the complex. nih.gov This structural information is invaluable for understanding the nature of the molecular recognition and binding.
Polymer Science and Materials Applications of Diisononyl Dodecanedioate
Diisononyl Dodecanedioate (B1236620) as a Polymeric Additive
As a polymeric additive, Diisononyl dodecanedioate is introduced into rigid polymers to modify their physical properties. Plasticizers are essential in transforming brittle polymers into flexible and workable materials suitable for a wide range of applications. The specific molecular structure of this compound, a long-chain aliphatic dicarboxylate ester, influences its function as a plasticizer.
The process of plasticization, including by agents such as this compound, is primarily explained by two key theories: the Lubricating Theory and the Gel Theory. These theories describe the molecular interactions between the plasticizer and the polymer chains.
Lubricating Theory: This theory posits that plasticizers function as molecular lubricants. When a plasticized polymer is subjected to heat and mechanical stress, the smaller plasticizer molecules diffuse into the polymer matrix. guidechem.com They position themselves between the long polymer chains, effectively shielding them from each other and reducing the intermolecular forces, such as van der Waals forces, that hold the chains together in a rigid structure. guidechem.com This "lubrication" allows the polymer chains to slide past one another more easily, resulting in increased flexibility, softness, and elongation of the final material. guidechem.com
Gel Theory: The Gel Theory offers a different perspective, suggesting that a plasticized polymer exists in an intermediate state between a true solid and a liquid, akin to a gel. guidechem.com According to this model, the polymer forms a three-dimensional network, but the points of contact are not permanent chemical bonds. Instead, they are weaker, secondary bonding forces between the polymer chains and the plasticizer molecules. guidechem.com These weak linkages can be easily overcome by external stress, allowing the material to deform, flex, or stretch without breaking. guidechem.com This model explains the enhanced elasticity and workability of the plasticized polymer.
Both theories ultimately conclude that plasticizers work by reducing the intermolecular forces between polymer chains, which allows for greater molecular movement and material flexibility.
The introduction of a plasticizer like this compound significantly alters the rheological and mechanical properties of a polymer. Detailed research data specifically quantifying the influence of this compound on polymer viscoelasticity and melt viscosity were not available in the searched sources. However, the general effects of such plasticizers are well-understood. They typically lower the glass transition temperature (Tg) of the polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This reduction in Tg enhances the material's flexibility at lower temperatures.
Furthermore, plasticizers reduce the melt viscosity of the polymer during processing. guidechem.com This decrease in viscosity allows the molten polymer to flow more easily, which improves processability in techniques like extrusion, injection molding, and calendering. The improved flow characteristics can lead to lower energy consumption during manufacturing and faster production cycles.
For a plasticizer to be effective long-term, it must exhibit good compatibility with the host polymer and resist migrating out of the material or being extracted by solvents. Compatibility depends on the similarity of the chemical structures of the plasticizer and the polymer. Specific data on the compatibility of this compound with various polymers were not found in the available search results.
Resistance to migration and extraction is a critical performance characteristic. Migration, the process where the plasticizer moves to the surface of the polymer, can lead to a tacky or oily surface and eventual embrittlement of the material. Extraction can occur when the plasticized material comes into contact with liquids that can solvate and remove the plasticizer. High molecular weight and low volatility are properties that generally contribute to better migration and extraction resistance. Quantitative data on the migration and extraction rates for this compound were not available in the conducted searches.
Integration into Diverse Polymeric Systems and Formulations
The utility of a plasticizer is defined by its performance within various polymer systems. While this compound is a known compound, detailed application data across different polymer types is limited in publicly available sources.
Aliphatic dicarboxylate plasticizers are frequently used in Polyvinyl Chloride (PVC) formulations to produce flexible vinyl products. Given its chemical structure, this compound is expected to be suitable for flexible PVC applications. However, specific performance data or case studies for its use in PVC were not identified in the search results. Information regarding its application in non-PVC polymer systems was also not available.
There is a lack of specific research findings or technical documentation in the searched sources detailing the use and performance of this compound in acrylic, polyamide, or polyurethane polymer systems. The compatibility and effectiveness of a plasticizer are highly dependent on the specific chemistry of the polymer, and without dedicated studies, its suitability for these systems cannot be confirmed.
Role in Elastomeric and Rubber Compounding
The selection of plasticizers is critical in the formulation of elastomeric and rubber compounds to enhance properties such as flexibility, softness, and processability. chemceed.com Ester plasticizers, including adipates, sebacates, and phthalates, are widely utilized for these purposes. chemceed.com While extensive research exists on various ester-based plasticizers, specific data and detailed research findings on the role and performance of this compound in elastomeric and rubber compounding are not extensively detailed in the available literature. However, the general function of such large-molecule ester plasticizers is to reduce the glass transition temperature and improve the low-temperature flexibility of the rubber matrix. chemceed.com The compatibility of a plasticizer with a given elastomer is paramount to prevent migration and maintain long-term performance. researchgate.net For instance, a wide range of ester plasticizers are known to be compatible with nitrile butadiene rubber (NBR), aiding in reducing mixing times. chemceed.com Similarly, in polychloroprene rubber, organic esters can be employed to lower the glass transition temperature and reduce crystallization. chemceed.com
Development of Dodecanedioate-Based Polyesters and Copolymers
Dodecanedioic acid, the precursor to this compound, is a key monomer in the synthesis of various high-performance polyesters and copolymers.
Synthesis and Characterization of Aliphatic Polyesters from Dodecanedioic Acid
A range of aliphatic polyesters has been successfully synthesized from 1,12-dodecanedioic acid and various aliphatic diols. chemceed.com These synthesis processes, often conducted through melt polymerization, yield crystalline materials with melting points typically ranging from 70 to 90 °C and relatively high molecular weights. chemceed.com The resulting polyesters are thoroughly characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm their chemical structure. Thermal properties are investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The molecular weight and its distribution are determined by gel permeation chromatography (GPC). The mechanical properties of these polyesters can be tailored by varying the diol used in the synthesis.
Biodegradable Polymer Design and Performance
Polyesters derived from dodecanedioic acid are recognized for their biodegradability, making them an environmentally friendly alternative to conventional plastics. thermofisher.com The presence of ester linkages in the polymer backbone allows for hydrolytic or enzymatic degradation, breaking the polymer down into smaller, non-toxic molecules. researchgate.net The rate of degradation can be controlled by adjusting the polymer's composition and molecular weight. For example, increasing the molar ratio of dodecanedioic acid in a copolymer can lead to a slower degradation rate. chemceed.com These biodegradable polymers are being explored for a variety of applications, from packaging materials to biomedical devices. researchgate.net
Functionalized Polymers for Advanced Material Applications (e.g., Temperature-Sensitive Polymers for Drug Delivery Systems)
Functionalized polymers derived from dodecanedioic acid are being developed for advanced applications, particularly in the biomedical field. For instance, thermosetting polyesters synthesized from glycerol (B35011) and dodecanedioic acid, such as Poly-Glycerol-Dodecanoate (PGD), exhibit shape memory properties and a glass transition temperature around 32°C. exxonmobilchemical.com This property makes them highly suitable for biomedical applications like implantable devices that need to be inserted in a compact form and then expand to their functional shape at body temperature. exxonmobilchemical.com
Furthermore, these polymers can be designed to be temperature-sensitive, which is a desirable characteristic for controlled drug delivery systems. researchgate.net The polymer matrix can be engineered to release an encapsulated drug in response to a change in temperature, allowing for targeted and on-demand drug administration. researchgate.netmdpi.com The biocompatibility of the degraded products is a crucial advantage in these applications. chemceed.com
Application in Lubricant Formulations and Performance Characteristics
This compound and other similar esters are valuable as base oils in the formulation of high-performance and environmentally friendly lubricants.
Ester-Based Bio-lubricants: Structure-Performance Relationships
The molecular structure of ester-based lubricants, such as those derived from dodecanedioic acid, has a direct impact on their performance characteristics, including viscosity, pour point, and oxidative stability. The long, branched chains of the isononyl groups in this compound contribute to good low-temperature properties and a high viscosity index, meaning the viscosity changes less with temperature fluctuations. researchgate.net
The relationship between the chemical structure of dodecanedioate esters and their lubrication properties has been systematically studied. Key performance indicators are influenced by the alcohol component of the ester.
| Property | Influence of Molecular Structure | Research Finding |
| Kinematic Viscosity | Increases with longer carbon chains of the alcohol. | Dodecanedioate esters show a range of kinematic viscosities suitable for hydraulic fluids. |
| Viscosity Index | Generally high for esters, indicating good viscosity-temperature performance. | Higher viscosity indices are observed for esters with more complex branching. |
| Pour Point | Branched chains in the alcohol component lead to lower pour points. | Esters like di-2-ethylhexyl dodecanedioate exhibit very low pour points, making them suitable for cold-temperature applications. |
| Flash Point | Increases with higher molecular weight (longer alcohol chains). | Dioleyl dodecanedioate shows a remarkably high flash point, suitable for high-temperature applications. |
| Oxidative Stability | Saturated esters exhibit high stability against oxidation. | The absence of unsaturation in the dodecanedioate backbone contributes to excellent oxidative stability. |
This table presents a summary of the relationship between the structure of dodecanedioate-based esters and their lubricant performance characteristics.
The polarity of the ester molecules contributes to their lubricity by allowing them to form a protective film on metal surfaces, which reduces friction and wear. The absence of double bonds in the saturated backbone of this compound also imparts high thermal and oxidative stability, which is a critical advantage over many vegetable oil-based lubricants.
Tribological Studies: Friction and Wear Reduction Mechanisms
Detailed tribological studies focusing specifically on this compound, including comprehensive data on friction coefficients and wear scar analysis, are not extensively available in publicly accessible scientific literature. Consequently, a thorough examination of its specific friction and wear reduction mechanisms, such as the formation of protective tribofilms or its behavior under various lubrication regimes, cannot be detailed at this time. Research into the anti-wear and friction-modifying properties of this specific diester is required to elucidate its performance and mechanisms in tribological applications.
Low-Temperature Properties and Viscosity Index Improvement
This compound has been identified as a synthetic ester base oil with properties that are highly advantageous for lubricant formulations, particularly concerning its performance over a wide temperature range. A key attribute of this compound is its combination of a high viscosity index (VI) with a low pour point, which allows it to maintain effective lubrication under diverse thermal conditions.
The viscosity index is a critical measure of a lubricant's change in viscosity with temperature. A higher VI indicates a smaller, more stable change in viscosity as temperatures fluctuate. This compound exhibits a high viscosity index of 187, signifying excellent viscosity-temperature performance. guidechem.com This stability ensures that the lubricant can provide a consistent and protective film, whether at high operating temperatures or during cold starts.
Furthermore, its low-temperature fluidity is demonstrated by its low pour point of -25 °C. guidechem.com The pour point is the lowest temperature at which an oil will still flow, and a lower value is crucial for applications in cold climates to ensure the lubricant remains pumpable and can circulate effectively. The favorable low-temperature performance and high VI make this compound a suitable component for high-performance lubricants, including aviation engine oils, compressor lubricants, and automotive engine oils designed for demanding conditions. guidechem.com
Table 1: Physical and Low-Temperature Properties of this compound
| Property | Value | Unit |
| Viscosity Index | 187 | - |
| Pour Point | -25 | °C |
| Flash Point | 252 | °C |
| Acid Value | 0.02 | mgKOH/g |
Data sourced from patent literature describing its synthesis and properties as a lubricating base oil. guidechem.com
Formulation as Pour Point Depressants in Biofuels
Environmental Transformations and Biodegradation Pathways of Diisononyl Dodecanedioate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with water (hydrolysis) or light (photolysis).
Specific experimental data on the photolysis and hydrolysis of Diisononyl dodecanedioate (B1236620) are not available. However, for large ester compounds used as plasticizers, certain general behaviors can be expected.
Hydrolysis : Esters are subject to hydrolysis, a reaction with water that splits the ester bond to form an alcohol and a carboxylic acid. epa.gov For large, complex esters with low water solubility, like Diisononyl dodecanedioate, this process is generally slow under typical environmental pH conditions (pH 7). epa.gov Abiotic hydrolysis is not considered a primary degradation mechanism for similar large plasticizer esters under normal environmental conditions. regulations.gov The rate can increase in highly alkaline conditions (pH ≥ 9), but this is not typical for most natural aquatic environments. epa.gov
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary degradation pathway for non-persistent organic chemicals in the environment.
While no studies were found that specifically detail the microbial biodegradation of this compound, the general pathway for aliphatic polyesters and similar dicarboxylic acid esters is well-understood. epa.govmdpi.comresearchgate.net
The initial and rate-limiting step is typically the enzymatic hydrolysis of the ester bonds by extracellular enzymes (esterases) secreted by microorganisms. epa.gov This would break down this compound into dodecanedioic acid and isononyl alcohol. These smaller, more water-soluble metabolites can then be taken up by microbial cells and further metabolized through pathways like β-oxidation for use as carbon and energy sources. repositorioinstitucional.mx
For similar non-phthalate plasticizers like dioctyl adipate (B1204190) (DOA), biodegradation has been found to be rapid and extensive in environments such as sewage systems and natural waters. oup.com It is plausible that this compound, as a large aliphatic ester, would also be susceptible to microbial degradation, though specific rates are unknown.
The rate of biodegradation for a compound like this compound would be influenced by several factors:
Isomeric Mixtures : "Isononyl" refers to a complex mixture of branched nine-carbon isomers. The specific branching structure of the alkyl chains can affect how easily microbial enzymes can access the ester bonds, potentially leading to different degradation rates for different isomers within the mixture.
Temperature : Microbial activity is temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimal point for the specific microbial community. pvcplast.net
Microbial Adaptation : Environments with a history of exposure to similar compounds may harbor microbial populations that are already adapted to produce the necessary enzymes for degradation, leading to faster breakdown rates.
Bioavailability : The very low water solubility and high sorption potential of large esters can limit their availability to microorganisms in the aqueous phase, which can be a rate-limiting factor in their degradation.
Environmental Fate and Transport Considerations
The environmental fate of a chemical describes its transport and distribution in the air, water, soil, and sediment.
Specific sorption coefficients for this compound are not available. However, based on its chemical structure (a large molecule with long alkyl chains), it is expected to be a highly hydrophobic (water-repelling) compound with a high octanol-water partition coefficient (Kow).
This hydrophobicity dictates its behavior in the environment:
Sorption to Soil and Sediment : High Kow compounds strongly adsorb to organic matter in soil and sediment. epa.gov This means that if released into water, this compound would be expected to partition from the water column and accumulate in the sediment. epa.govoup.com Similarly, in terrestrial environments, it would be relatively immobile in soil, with a low potential to leach into groundwater. epa.govnih.gov
Sludge Accumulation : During wastewater treatment, such hydrophobic compounds are efficiently removed from the water phase by adsorbing onto the solid organic material of sewage sludge. This leads to their accumulation in biosolids. epa.gov
Based on the comprehensive search for scientific literature, there is no available information specifically detailing the environmental transformation products or the analytical methods for identifying the degradation products of this compound. The search results consistently provide data for a different compound, Diisononyl Phthalate (B1215562) (DINP). Due to the significant chemical differences between these two compounds, the information pertaining to DINP cannot be used to describe the environmental fate of this compound.
Therefore, the section on "Identification and Analysis of Environmental Transformation Products" for this compound cannot be completed at this time.
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches and Sustainable Catalyst Development
The production of diisononyl dodecanedioate (B1236620) is fundamentally dependent on the synthesis of its precursor, dodecanedioic acid (DDDA). Traditionally, DDDA is produced from petroleum-based feedstocks through multi-step chemical processes that can be energy-intensive and generate significant side products. digitellinc.comwikipedia.org A major frontier in research is the development of sustainable and efficient synthetic routes.
Biocatalysis and Fermentation: A significant research thrust is the biosynthesis of DDDA from renewable resources. nih.gov Scientists are engineering microorganisms, such as the yeast Candida tropicalis, to convert plant-oil derivatives and fatty acids directly into DDDA. nih.govcore.ac.uk This biotransformation process can utilize low-cost feedstocks like coconut oil or even paraffin (B1166041) wax. wikipedia.orgnih.gov Recent breakthroughs have demonstrated the design of multi-enzymatic cascades in E. coli to produce DDDA from renewable linoleic acid, highlighting a sustainable and eco-friendly biosynthesis route. nih.gov These biological processes operate under mild conditions and offer high specificity, reducing the need for harsh chemicals and complex purification steps. digitellinc.com
Chemo-catalytic Innovations: In parallel, research continues on improving chemical catalysis. This includes combining hydrodeoxygenation (HDO) of renewable vegetable oils to produce long-chain alkanes, followed by microbial oxidation to yield DDDA. digitellinc.com For the final esterification step—reacting DDDA with isononyl alcohol—the focus is on developing robust, reusable heterogeneous catalysts. While conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, research into solid acid catalysts such as sulfated zirconia is emerging for similar esterification processes (e.g., phthalate (B1215562) synthesis), suggesting a potential pathway to greener and more efficient production of diisononyl dodecanedioate. researchgate.netresearchgate.net These catalysts simplify product separation and minimize waste, aligning with the principles of green chemistry.
Comparison of Synthetic Routes for Dodecanedioic Acid (DDDA)
| Synthetic Route | Feedstock | Key Catalyst/Method | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Chemical | Butadiene (Petrochemical) | Ziegler-Natta, Nitric Acid | Established, high volume | Multi-step, harsh conditions, impurities digitellinc.comgoogle.com |
| Biocatalysis (Fermentation) | Plant Oils, Fatty Acids | Engineered Yeast (e.g., Candida tropicalis) | Renewable feedstock, mild conditions wikipedia.orgnih.gov | Scaling, catalyst efficacy digitellinc.com |
| Multi-Enzyme Cascade | Linoleic Acid | Co-expressed enzymes in E. coli | Sustainable, one-pot process nih.gov | System stability, optimization nih.gov |
| Combined Chemo- & Bio-catalysis | Vegetable Oils, Fats | HDO catalysts + Microbial oxidation | Utilizes renewable resources, transformational digitellinc.com | Process integration, cost-effectiveness digitellinc.com |
Advanced Elucidation of Structure-Property-Performance Relationships
Understanding the relationship between the molecular structure of this compound and its functional properties is crucial for optimizing its performance and designing new applications. As a long-chain aliphatic diester, its characteristics are defined by the C12 linear dicarboxylate core and the C9 branched isononyl ester groups.
Research on analogous aliphatic diesters shows that chemical and thermal stability are strongly dependent on the structure, particularly the number of methylene (B1212753) units between the ester groups. nih.gov The long (CH₂)₁₀ chain in the dodecanedioate backbone provides significant flexibility and hydrophobicity. This structure is known to impart properties similar to polyethylene (B3416737) in polyesters derived from it, suggesting that this compound can confer excellent low-temperature flexibility and permanence when used as a plasticizer in polymers like PVC. researchgate.netresearchgate.net
Future research will likely focus on:
Plasticizer Efficiency: Quantifying how the branched nature of the isononyl group, compared to linear alcohol esters, influences its compatibility and efficiency in various polymer matrices. The molecular weight and structure of a plasticizer directly impact its migration resistance, volatility, and performance at low temperatures. nih.govbasf.com
Rheological Impact: Detailed studies on how this compound affects the melt flow and processing characteristics of polymers. Its long aliphatic chain is expected to act as an internal lubricant, potentially reducing the energy required for polymer processing. nih.gov
Comparative Performance: Benchmarking its performance against other bio-based or high-performance plasticizers derived from succinic acid or adipic acid to identify optimal applications. nih.govmdpi.com The goal is to create detailed models that predict performance based on molecular architecture, enabling the design of materials with tailored properties.
Integration with Nanotechnology and Smart Materials
While direct research integrating this compound with nanotechnology is still nascent, its molecular structure presents intriguing possibilities for future applications in this field.
Nanotechnology Perspectives: The long, flexible aliphatic chain of dodecanedioic acid makes it a candidate for creating novel nano-architectures. Long-chain dicarboxylic acids can act as "linker" molecules in the synthesis of metal-organic frameworks (MOFs) or as components in self-assembling nanosystems. The diisononyl ester derivative, with its specific chain length and branched end-groups, could be explored for its ability to form stable monolayers or act as a non-volatile, insulating medium for nanoparticles. Its high thermal stability and low volatility are advantageous for maintaining the integrity of nanocomposites during processing.
Smart Materials Potential: The development of "smart materials"—materials that respond to external stimuli—is a rapidly growing field. Polyesters and polyamides derived from dodecanedioic acid could be functionalized to create stimuli-responsive materials. ontosight.ai For instance, by incorporating specific chemical moieties, these polymers could be designed to change color, shape, or solubility in response to changes in pH, temperature, or light. eurekaselect.com this compound itself could serve as a responsive plasticizer within a smart polymer matrix, modulating the material's mechanical properties in a controlled manner. Future research could investigate its use in self-healing polymers, where it could function as a mobile phase to facilitate the repair of microcracks.
Sustainable and Bio-based Material Development
The strongest emerging trend for this compound is its potential as a sustainable, bio-based material. This is driven by the significant progress in producing its precursor, dodecanedioic acid (DDDA), from renewable feedstocks. core.ac.uk
The ability to synthesize DDDA from plant oils and other biomass sources positions it as a key building block for a new generation of green chemicals. nih.govnih.gov If the isononyl alcohol component is also derived from a bio-based source, this compound could be classified as a fully bio-based plasticizer. This aligns with increasing market demand for alternatives to petroleum-derived additives, particularly phthalates. researchgate.net
Research in this area is focused on:
Life Cycle Assessment: Evaluating the complete environmental footprint of bio-based this compound, from feedstock cultivation to end-of-life, to quantify its sustainability benefits over petrochemical counterparts.
Biodegradability: Investigating the biodegradability of polymers plasticized with this compound. While the long aliphatic chain may be amenable to microbial action, comprehensive studies are needed to confirm its environmental fate. researchgate.net
Performance in Bio-polymers: Assessing its effectiveness as a plasticizer for compostable polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). researchgate.net Creating fully bio-based and biodegradable plastic formulations is a key goal for sustainable packaging and consumer goods. coatingsworld.com
Properties of Bio-Based Plasticizer Feedstocks
| Feedstock Acid | Typical Bio-Source | Key Properties of Derived Plasticizers |
|---|---|---|
| Dodecanedioic Acid | Plant oils (via fermentation/biotransformation) nih.gov | Excellent low-temperature flexibility, low volatility, high permanence researchgate.net |
| Succinic Acid | Corn starch (via fermentation) | Good plasticizing efficiency, excellent migration resistance mdpi.com |
| Adipic Acid | Glucose (via microbial conversion) | High plasticizing effect, good thermal stability nih.gov |
| Citric Acid | Molasses (via fermentation) | Low toxicity, approved for food contact, good processability |
Multidisciplinary Applications in Advanced Materials Science and Engineering
The unique properties of this compound, stemming from its long linear core and branched ester groups, open up potential applications beyond its use as a simple PVC plasticizer. Its parent acid, DDDA, is already a crucial monomer for high-performance polymers like Nylon 6,12, known for its toughness, chemical resistance, and low moisture absorption. nih.govontosight.ai
Future applications are envisioned in several advanced areas:
High-Performance Polyesters: Long-chain aliphatic polyesters derived from DDDA are being developed for applications like injection molding, film extrusion, and electrospinning. researchgate.netd-nb.info These materials exhibit properties similar to polyethylene but with the added benefit of being potentially bio-based and biodegradable. researchgate.net this compound could be used as a process aid or property modifier in these systems.
Advanced Coatings and Adhesives: DDDA is used in top-grade coatings and painting materials. wikipedia.org Its ester, this compound, could be formulated into specialized coatings to enhance flexibility, durability, and weather resistance.
Engineering Thermoplastics: As a blend component, long-chain polyesters from DDDA can be mixed with commodity thermoplastics to create new materials with tailored properties. d-nb.info this compound’s role as a compatibilizer or specialty additive in such blends is a promising area for exploration.
Biolubricants: Diesters based on long-chain dicarboxylic acids are actively researched as high-performance, biodegradable lubricant base oils. researchgate.net The excellent thermal stability and low-temperature properties of a molecule like this compound make it a strong candidate for formulation into environmentally friendly lubricants for automotive or industrial use.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Diisononyl Dodecanedioate in environmental matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for high sensitivity. Calibrate using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Validate recovery rates in spiked samples (e.g., soil, water) to ensure accuracy .
- Key Considerations : Optimize extraction protocols (e.g., solid-phase extraction for aqueous samples) to minimize co-eluting contaminants. Report limits of detection (LOD) and quantification (LOQ) in accordance with EPA guidelines .
Q. How can hydrolysis stability of this compound be experimentally assessed under varying pH conditions?
- Protocol : Conduct kinetic studies by incubating the compound in buffered solutions (pH 4–10) at 25°C and 40°C. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Calculate half-lives () using first-order kinetics .
- Data Interpretation : Compare hydrolysis rates to structurally similar esters (e.g., phthalates) to infer reactivity trends. Report deviations from ideal kinetic models, such as autocatalysis in acidic conditions .
Q. What are the critical parameters for synthesizing this compound with high purity?
- Synthetic Route : Optimize esterification between dodecanedioic acid and isononyl alcohol using acid catalysts (e.g., ) under reflux. Monitor reaction progress via FT-IR to track carbonyl peak shifts (1,710 cm to 1,740 cm) .
- Purification : Employ fractional distillation under reduced pressure (≤1 mmHg) to isolate the ester. Validate purity (>99%) using H NMR (absence of hydroxyl protons at δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How do conflicting toxicity data for this compound across studies inform risk assessment methodologies?
- Analysis Framework : Apply systematic review principles (e.g., NASEM 2017) to weight studies by experimental rigor. Prioritize in vivo data with well-defined NOAELs (No-Observed-Adverse-Effect Levels) over in vitro assays. Address discrepancies via sensitivity analyses (e.g., dose-response curve modeling) .
- Case Example : U.S. EPA’s 2024 draft risk assessment highlights variability in hepatic effects across rodent models. Resolve contradictions by evaluating species-specific metabolic pathways (e.g., cytochrome P450 activity) .
Q. What experimental designs are optimal for evaluating endocrine disruption potential of this compound?
- In Vitro Models : Use human adrenal (H295R) cells to assess steroidogenesis modulation. Measure cortisol and aldosterone levels via ELISA after 48-hour exposure. Include positive controls (e.g., prochloraz) and solvent controls (DMSO ≤0.1%) .
- In Vivo Validation : Conduct OECD TG 407-compliant 28-day repeated dose studies in rats. Analyze serum hormone profiles (testosterone, estradiol) and histopathology of endocrine organs (thyroid, adrenal glands) .
Q. How can bioaccumulation potential be predicted for this compound given limited experimental data?
- Computational Approaches : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log (octanol-water partition coefficient). Validate predictions against analogs like diethylhexyl phthalate (DEHP) .
- Data Gaps : Note the absence of empirical bioaccumulation factors (BAFs) in EPA assessments. Recommend tiered testing: start with OECD TG 305 dietary exposure studies in fish .
Methodological Challenges and Solutions
Q. How should researchers address batch-to-batch variability in this compound samples?
- Quality Control : Implement certificate of analysis (COA) verification for each batch, including ester content (≥99% by GC-FID), residual alcohol (<0.1%), and isomer distribution (C9-rich via C NMR) .
- Standardization : Collaborate with suppliers to align synthesis protocols (e.g., catalyst type, reaction time) and reduce variability. Document lot numbers in publications for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data with non-linear trends?
- Model Selection : Use benchmark dose (BMD) modeling (EPA BMDS software) instead of NOAEL/LOAEL approaches to account for continuous data. Apply Akaike Information Criterion (AIC) to compare model fits (e.g., Hill vs. polynomial) .
- Reporting : Include confidence intervals for BMD estimates and discuss biological plausibility of non-monotonic responses (e.g., hormetic effects at low doses) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
